
Chromium(3+) zinc hydroxide (1/1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+) zinc hydroxide (1/1/5) is an inorganic compound that consists of chromium, zinc, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(3+) zinc hydroxide (1/1/5) can be synthesized through the co-precipitation method. This involves mixing aqueous solutions of chromium(III) salts, such as chromium(III) chloride, and zinc salts, such as zinc sulfate, with a strong base like sodium hydroxide. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the compound.
Industrial Production Methods
Industrial production of chromium(3+) zinc hydroxide (1/1/5) follows similar principles but on a larger scale. The process involves continuous mixing of the reactants in large reactors, followed by filtration and drying using industrial equipment. The purity and yield of the compound can be optimized by controlling the reaction conditions, such as pH, temperature, and concentration of the reactants.
Chemical Reactions Analysis
Types of Reactions
Chromium(3+) zinc hydroxide (1/1/5) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the compound can undergo oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: The hydroxide ions in the compound can be substituted by other anions, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like zinc metal.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can be used to introduce chloride or sulfate ions, respectively.
Major Products Formed
Oxidation-Reduction: The major products depend on the specific reaction conditions but can include various chromium oxides and hydroxides.
Substitution: The products include chromium(III) chloride or chromium(III) sulfate, along with zinc hydroxide.
Scientific Research Applications
Chromium(3+) zinc hydroxide (1/1/5) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to change oxidation states.
Biology: Investigated for its potential role in biological systems, particularly in enzyme activity and cellular metabolism.
Medicine: Studied for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Utilized in the production of pigments, coatings, and as a precursor for other chromium and zinc compounds.
Mechanism of Action
The mechanism by which chromium(3+) zinc hydroxide (1/1/5) exerts its effects involves its interaction with molecular targets and pathways. For instance, chromium(III) ions can interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Additionally, zinc ions can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) Hydroxide: Similar in structure but lacks zinc ions.
Zinc Hydroxide: Contains only zinc and hydroxide ions.
Chromium(III) Chloride: Contains chloride ions instead of hydroxide ions.
Uniqueness
Chromium(3+) zinc hydroxide (1/1/5) is unique due to the combination of chromium and zinc ions in a specific ratio, which imparts distinct chemical properties and potential applications. The presence of both chromium and zinc ions allows for a broader range of chemical reactions and interactions compared to compounds containing only one of these elements.
Properties
CAS No. |
143597-70-0 |
|---|---|
Molecular Formula |
CrH5O5Zn |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
zinc;chromium(3+);pentahydroxide |
InChI |
InChI=1S/Cr.5H2O.Zn/h;5*1H2;/q+3;;;;;;+2/p-5 |
InChI Key |
VPDWKDLOGRVCDD-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
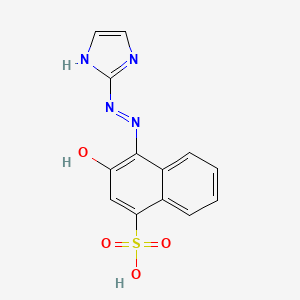

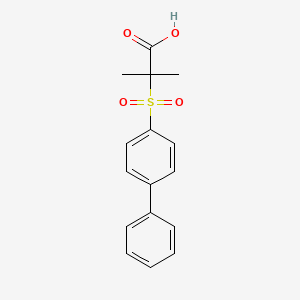
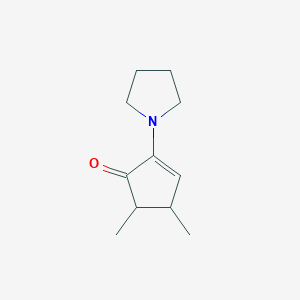
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
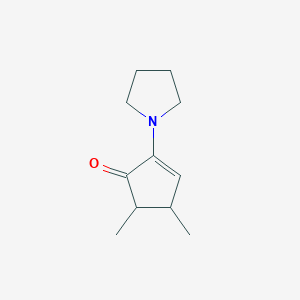
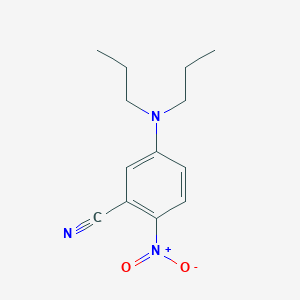
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
